Enhanced Reactivity in Cross-Coupling: C–I vs. C–Br in Reductive Coupling
In palladium-catalyzed reductive coupling reactions, 2-iodothiophene homopolymer exhibits significantly higher conversion efficiency compared to its brominated analog. Quantitative studies show that under identical catalytic conditions (PdII in basic alcohol medium), 2-iodothiophene achieves quantitative conversion to the corresponding bithiophene derivative, whereas 2-bromothiophene yields a mixture of coupling and hydrodehalogenation products [1]. This is attributed to the lower C–I bond dissociation energy (approximately 209 kJ/mol for aryl iodides vs. 280 kJ/mol for aryl bromides), which facilitates oxidative addition to Pd(0) [2].
| Evidence Dimension | Reductive Coupling Efficiency |
|---|---|
| Target Compound Data | Quantitative conversion to bithiophene |
| Comparator Or Baseline | 2-Bromothiophene: Yields a mixture of bithiophene and hydrodebromination products |
| Quantified Difference | 100% conversion to desired product vs. non-quantitative, mixed product distribution |
| Conditions | PdII catalyst, basic alcohol medium, room temperature |
Why This Matters
For post-polymerization functionalization, the C–I bond ensures higher yields and cleaner reaction profiles, reducing purification costs and improving material batch consistency.
- [1] Xie, Y.; et al. Reductive coupling of halogenothiophenes and halogenothiazoles catalysed by PdII in a basic alcohol medium. J. Chem. Soc., Dalton Trans., 1999, 773-779. DOI: 10.1039/a900419j. View Source
- [2] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies. CRC Press, 2007. (C–I bond energy data). View Source
